![molecular formula C11H17N3O B13261433 5-[(Trimethyl-1H-pyrazol-4-YL)methyl]pyrrolidin-2-one](/img/structure/B13261433.png)
5-[(Trimethyl-1H-pyrazol-4-YL)methyl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Trimethyl-1H-pyrazol-4-YL)methyl]pyrrolidin-2-one is a heterocyclic compound that features a pyrazole ring and a pyrrolidinone moiety. This compound is of interest due to its potential pharmacological properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Trimethyl-1H-pyrazol-4-YL)methyl]pyrrolidin-2-one typically involves the reaction of a pyrazole derivative with a pyrrolidinone precursor. One common method includes the use of hydrazine-coupled pyrazoles, which are synthesized through elemental microanalysis, FTIR, and 1H NMR techniques . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as microwave-assisted reactions and heterogeneous catalytic systems are often employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-[(Trimethyl-1H-pyrazol-4-YL)methyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired outcome but often involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in various functionalized derivatives .
Scientific Research Applications
5-[(Trimethyl-1H-pyrazol-4-YL)methyl]pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: This compound is being investigated for its potential antileishmanial and antimalarial activities.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5-[(Trimethyl-1H-pyrazol-4-YL)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit potent antipromastigote activity by fitting into the active site of LmPTR1, characterized by lower binding free energy . This interaction disrupts the normal function of the target enzyme, leading to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trimethyl-1H-pyrazole-4-boronic acid pinacol ester: This compound shares the pyrazole ring structure but differs in its functional groups and applications.
Hydrazine-coupled pyrazoles: These compounds are similar in structure and are known for their diverse pharmacological effects.
Uniqueness
5-[(Trimethyl-1H-pyrazol-4-YL)methyl]pyrrolidin-2-one is unique due to its specific combination of the pyrazole and pyrrolidinone moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H17N3O |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
5-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C11H17N3O/c1-7-10(8(2)14(3)13-7)6-9-4-5-11(15)12-9/h9H,4-6H2,1-3H3,(H,12,15) |
InChI Key |
UEAWDBIXGVJUSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC2CCC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



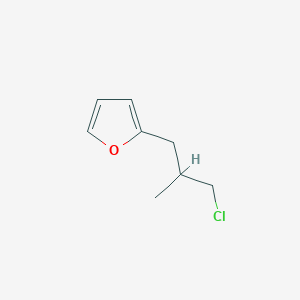
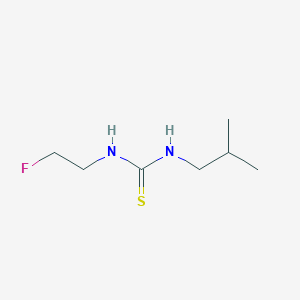
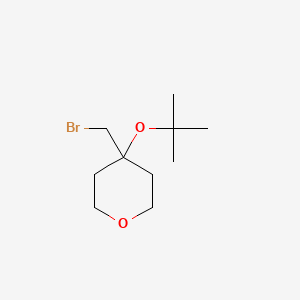


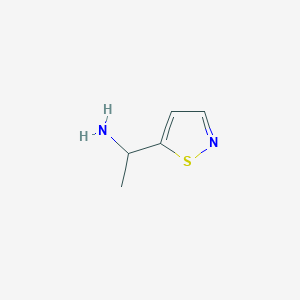
![1-[(6-Chloro-3-pyridinyl)methyl]hexahydro-1h-1,4-diazepine](/img/structure/B13261396.png)
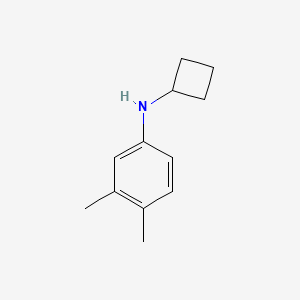
![4-(5-Methyl-1,2,4-oxadiazol-3-yl)-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13261413.png)
![N-[(4-bromothiophen-2-yl)methyl]-1-methylpyrrolidin-3-amine](/img/structure/B13261422.png)
![1-[(1H-1,2,3-Triazol-1-yl)methyl]cyclohexan-1-amine](/img/structure/B13261425.png)
![5-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]pyridine-3-carboxylic acid](/img/structure/B13261431.png)
![N-[3-(Methylsulfanyl)propyl]cyclopentanamine](/img/structure/B13261444.png)
